molecular formula C11H15BrN2O2S B1612225 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine CAS No. 357647-98-4

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

Cat. No.: B1612225
CAS No.: 357647-98-4
M. Wt: 319.22 g/mol
InChI Key: OYUQGGGGXSYBPY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group and a methylsulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine typically involves the reaction of 4-bromophenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-bromophenylamine attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine has been investigated for its biological activities, particularly as an enzyme inhibitor. Research indicates that piperazine derivatives can inhibit viral proteases, which are critical in the life cycle of viruses such as SARS-CoV-2. For instance, molecular docking studies have shown that modifications to the piperazine structure can enhance binding affinity to these proteases, suggesting a pathway for developing antiviral drugs .

Case Study: Inhibition of SARS-CoV-2 Protease
A study conducted on novel piperazine compounds demonstrated their potential as inhibitors of the SARS-CoV-2 protease. The research utilized molecular docking analyses to evaluate the interaction between these compounds and the protease, highlighting the importance of structural variations in enhancing inhibitory activity .

Synthesis and Chemical Reactions

Synthetic Routes
The synthesis of this compound typically involves straightforward methods such as nucleophilic substitution reactions or coupling reactions involving brominated phenyl and methylsulfonyl groups. The synthesis can be optimized to yield high purity and yield through various reaction conditions.

Reactivity and Derivatives
The compound can undergo further chemical transformations to produce derivatives with enhanced biological activities. For example, coupling reactions with other sulfonamide derivatives have been explored, leading to the formation of N-aryl sulfonamides, which may exhibit improved pharmacological properties.

Enzyme Inhibition
Research shows that this compound and its derivatives exhibit significant inhibitory effects on various enzymes involved in metabolic pathways. The compound's structure allows it to interact with active sites of enzymes, potentially leading to therapeutic applications in conditions like cancer and inflammation .

Antimicrobial Properties
Similar piperazine derivatives have demonstrated antimicrobial activities against a range of pathogens. Studies suggest that the presence of the methylsulfonyl group enhances the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a candidate for antibiotic development .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(4-Chlorophenyl)-4-(methylsulfonyl)piperazineChlorine instead of brominePotential anti-inflammatoryVariations in halogen influence activity
1-(Phenyl)-4-(methylsulfonyl)piperazineNo halogen substitutionAntidepressant propertiesLack of halogen may alter binding affinity
1-(3-Bromophenyl)-4-(methylsulfonyl)piperazineBromine at position 3Antiviral activityPositioning affects selectivity and efficacy

This table illustrates how variations in halogen substituents and their positions on the aromatic ring can significantly influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group can facilitate binding to hydrophobic pockets, while the methylsulfonyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Chlorophenyl)-4-(methylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    1-(4-Methylphenyl)-4-(methylsulfonyl)piperazine: Contains a methyl group instead of a bromine atom. This compound may have different physicochemical properties and biological activities.

    1-(4-Nitrophenyl)-4-(methylsulfonyl)piperazine: Contains a nitro group, which can significantly alter its reactivity and biological effects compared to the bromophenyl derivative.

Biological Activity

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention due to its diverse biological activities. This compound exhibits properties that may be beneficial for various therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.

Chemical Structure and Properties

  • Molecular Formula : C11H14BrN3O2S
  • CAS Number : 357647-98-4
  • Molecular Weight : 316.22 g/mol
  • Chemical Structure : The compound features a piperazine ring substituted with a bromophenyl group and a methylsulfonyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several models. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators. This suggests its utility in treating conditions characterized by chronic inflammation.

Antiviral Properties

Preliminary studies have indicated that this compound may possess antiviral activity against certain viruses. The specific mechanisms remain under investigation, but it is hypothesized that it interferes with viral replication processes.

Antioxidant Activity

This compound has been shown to exhibit antioxidant properties, which may contribute to its overall therapeutic potential. By scavenging free radicals, it could help mitigate oxidative stress-related damage in cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine levels
AntiviralInhibition of viral replication
AntioxidantScavenging of free radicals

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an effective antibacterial agent.

Case Study: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of the compound utilized a murine model of inflammation induced by lipopolysaccharide (LPS). Administration of this compound resulted in a significant reduction in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in managing inflammatory diseases.

Properties

IUPAC Name

1-(4-bromophenyl)-4-methylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUQGGGGXSYBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620092
Record name 1-(4-Bromophenyl)-4-(methanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357647-98-4
Record name 1-(4-Bromophenyl)-4-(methanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7.7 ml of methanesulphonyl chloride are added to a solution of 20 g of 1-(4-bromophenyl)piperazine and 17.34 ml of triethylamine in 394 ml of dichloromethane. The reaction medium is stirred at ambient temperature for 4 h. Water is subsequently added and the organic phase is washed twice with water and dried over magnesium sulphate and then the solvent is evaporated under reduced pressure to result in 26.2 g of 1-(4-bromophenyl)-4-(methanesulphonyl)piperazine. The product is subsequently used as is without other purification.
Quantity
7.7 mL
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reactant
Reaction Step One
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20 g
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reactant
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17.34 mL
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reactant
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394 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

1-(4-Bromophenyl)piperazine (5 g, 20.7 mmol) is placed in 104 ml of dichloromethane and then triethylamine (4.34 ml, 31.1 mmol) is added, followed, dropwise, by methanesulfonyl chloride (1.93 ml, 24.9 mmol). Stirring is maintained for 16 h. After the addition of 30 ml of water and stirring, the organic phase is washed with a saturated aqueous sodium chloride solution, dried over MgSO4 and concentrated. 6.6 g of expected 1-(4-bromophenyl)-4-methanesulfonylpiperazine are obtained.
Quantity
5 g
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reactant
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4.34 mL
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1.93 mL
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30 mL
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104 mL
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Synthesis routes and methods III

Procedure details

To a solution of 1-(4-bromophenyl)piperazine hydrochloride (5.09 g, 18.3 mmol, CAS number 68104-62-1) and triethylamine (7.67 mL), in CH2Cl2 was added methanesulfonyl chloride (2.83 mL, 36.3 mmol) dropwise. The mixture was stirred for one hour at RT, then CH2Cl2 (100 mL) was added. The organics were washed with water (2×100 mL), and evaporated in vacuo to give a yellow solid which crystallised from ethanol and was washed with ether to give 1-(methylsulfonyl)-4-(4-bromophenyl)piperazine as a white powder (4.74 g, 81%).
Quantity
5.09 g
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reactant
Reaction Step One
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7.67 mL
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reactant
Reaction Step One
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2.83 mL
Type
reactant
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0 (± 1) mol
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solvent
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100 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 1-(4-bromophenyl)piperazine hydrochloride (5.09 g, 18.3 mmol) and triethylamine (7.67 ml) in dichloromethane (100 ml) was added methanesulfonyl chloride (2.83 ml, 36.3 mmol) dropwise. The mixture was stirred for 1 hour at room temperature then dichloromethane (100 ml) was added. The organics were washed with water (2×), brine and dried (Na2SO4) and evaporated in vacuo to a yellow solid which crystallised from Ethanol and washed with diethyl ether to give 1-(4-bromophenyl)-4-(methanesulfonyl)piperazine (4.74 g, 81% yield) as a white fluffy powder.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
7.67 mL
Type
reactant
Reaction Step One
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2.83 mL
Type
reactant
Reaction Step One
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100 mL
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solvent
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100 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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